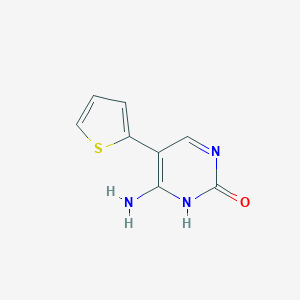![molecular formula C12H10Br2S3 B428777 3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene is a complex organic compound characterized by its unique structure, which includes multiple bromine and methyl groups attached to a dithieno-thiepine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dibromo-2,8-dimethyl-4,6-dihydrodithieno[2,3-c:3,2-e]thiepine typically involves the bromination of precursor compounds. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and debrominated compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,9-dibromo-2,8-dimethyl-4,6-dihydrodithieno[2,3-c:3,2-e]thiepine involves its interaction with various molecular targets, depending on the specific application. In organic electronics, it acts as a donor or acceptor molecule, facilitating charge transfer processes. The bromine atoms play a crucial role in modulating the electronic properties of the compound, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,9-Dibromo-2,8-dimethyl-4,6-dihydrothieno[2,3-c:3,2-e]thiepine
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-G]quinoxaline
Uniqueness
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene is unique due to its specific arrangement of bromine and methyl groups, which impart distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic semiconductors and advanced materials .
Eigenschaften
Molekularformel |
C12H10Br2S3 |
|---|---|
Molekulargewicht |
410.2g/mol |
IUPAC-Name |
3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene |
InChI |
InChI=1S/C12H10Br2S3/c1-5-11(13)9-7(16-5)3-15-4-8-10(9)12(14)6(2)17-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
LMGUNJMDGSQNII-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)CSCC3=C2C(=C(S3)C)Br)Br |
Kanonische SMILES |
CC1=C(C2=C(S1)CSCC3=C2C(=C(S3)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)


![3-bromo-4-[(E)-2-(4-bromothiophen-3-yl)ethenyl]thiophene](/img/structure/B428702.png)
![3-Iodo-2-[2-(4-iodo-3-thienyl)vinyl]thiophene](/img/structure/B428704.png)
![thieno[3,2-g][1]benzothiophene](/img/structure/B428707.png)

![3-Bromo-4-[2-(3-thienyl)vinyl]thiophene](/img/structure/B428710.png)


![[3,3'-Bithiophene]-2,2'-dicarboxaldehyde](/img/structure/B428713.png)

![3,3'-Bis[4-bromo-2-methylthiophene]](/img/structure/B428716.png)

